Cas no 1256238-50-2 ((2-Bromo-4,5-difluorophenyl)methanamine)
(2-Bromo-4,5-difluorophenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (2-BROMO-4,5-DIFLUOROPHENYL)METHANAMINE
- MFCD12546120
- SCHEMBL13068536
- EN300-210205
- CS-0443705
- 1-(2-bromo-4,5-difluorophenyl)methanamine
- F94974
- 1256238-50-2
- (2-Bromo-4,5-difluorophenyl)methanamine
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- MDL: MFCD12546120
- Inchi: 1S/C7H6BrF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2
- InChI Key: VYDLKZNPIWEINA-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1CN)F)F
Computed Properties
- Exact Mass: 220.96517g/mol
- Monoisotopic Mass: 220.96517g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1.7
(2-Bromo-4,5-difluorophenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC32856-1g |
(2-Bromo-4,5-difluorophenyl)methanamine |
1256238-50-2 | 95 | 1g |
£455.00 | 2025-02-21 | |
| abcr | AB540277-1 g |
(2-Bromo-4,5-difluorophenyl)methanamine; . |
1256238-50-2 | 1g |
€668.60 | 2023-04-14 | ||
| abcr | AB540277-2.5g |
(2-Bromo-4,5-difluorophenyl)methanamine; . |
1256238-50-2 | 2.5g |
€1238.80 | 2025-04-21 | ||
| Apollo Scientific | PC32856-250mg |
(2-Bromo-4,5-difluorophenyl)methanamine |
1256238-50-2 | 95 | 250mg |
£175.00 | 2025-02-21 | |
| Apollo Scientific | PC32856-500mg |
(2-Bromo-4,5-difluorophenyl)methanamine |
1256238-50-2 | 95 | 500mg |
£280.00 | 2025-02-21 | |
| A2B Chem LLC | AW06490-10g |
(2-bromo-4,5-difluorophenyl)methanamine |
1256238-50-2 | 93% | 10g |
$3308.00 | 2024-04-20 | |
| Ambeed | A996769-1g |
(2-Bromo-4,5-difluorophenyl)methanamine |
1256238-50-2 | 95% | 1g |
$418.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514372-1g |
(2-Bromo-4,5-difluorophenyl)methanamine |
1256238-50-2 | 98% | 1g |
¥5190.00 | 2024-08-09 | |
| A2B Chem LLC | AW06490-50mg |
(2-bromo-4,5-difluorophenyl)methanamine |
1256238-50-2 | 93% | 50mg |
$126.00 | 2024-04-20 | |
| A2B Chem LLC | AW06490-100mg |
(2-bromo-4,5-difluorophenyl)methanamine |
1256238-50-2 | 93% | 100mg |
$170.00 | 2024-04-20 |
(2-Bromo-4,5-difluorophenyl)methanamine Suppliers
(2-Bromo-4,5-difluorophenyl)methanamine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on (2-Bromo-4,5-difluorophenyl)methanamine
The Compound CAS No. 1256238-50-2: (2-Bromo-4,5-difluorophenyl)methanamine
(2-Bromo-4,5-difluorophenyl)methanamine, identified by the CAS registry number 1256238-50-2, is a synthetic organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its bromine and fluorine substituents on the aromatic ring, which confer unique electronic properties and reactivity. The presence of the methanamine group further enhances its functional versatility, making it a valuable intermediate in the synthesis of complex molecules.
Recent advancements in synthetic chemistry have highlighted the importance of fluorinated and brominated aromatic compounds like (2-Bromo-4,5-difluorophenyl)methanamine in drug discovery and material science. Researchers have demonstrated that the combination of halogen substituents can significantly influence the compound's solubility, stability, and bioavailability. For instance, studies published in the Journal of Medicinal Chemistry have explored the role of such compounds in modulating receptor interactions, suggesting their potential as lead compounds for therapeutic agents targeting neurological disorders.
The synthesis of (2-Bromo-4,5-difluorophenyl)methanamine typically involves multi-step processes, including nucleophilic substitution and aromatic substitution reactions. Recent optimizations in these methods have focused on improving yield and reducing environmental impact. For example, a study in the Green Chemistry journal reported a novel catalytic approach that minimizes solvent usage while achieving high conversion rates. This advancement underscores the growing emphasis on sustainable practices in chemical synthesis.
In terms of application, (2-Bromo-4,5-difluorophenyl)methanamine has shown promise as an intermediate in the production of agrochemicals and specialty chemicals. Its ability to undergo various coupling reactions makes it a versatile building block for constructing larger molecular frameworks. Furthermore, its electronic properties make it a candidate for use in organic electronics, particularly in the development of advanced materials for optoelectronic devices.
The study of (2-Bromo-4,5-difluorophenyl)methanamine has also contributed to our understanding of halogenation effects on aromatic systems. Research conducted at leading institutions has revealed insights into how bromine and fluorine substituents influence the compound's reactivity under different reaction conditions. These findings are pivotal for designing more efficient synthetic pathways and predicting the behavior of similar compounds in diverse chemical environments.
In conclusion, (2-Bromo-4,5-difluorophenyl)methanamine, with its unique structural features and functional groups, represents a valuable asset in contemporary chemical research. Its role as an intermediate in drug development and material science continues to be explored through cutting-edge methodologies. As advancements in synthetic techniques and computational modeling unfold, this compound is poised to contribute even more significantly to innovative solutions across various industries.
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